5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method involves the reaction of 4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with phenylboronic acid in a Suzuki reaction would produce a biaryl compound .
Scientific Research Applications
5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmacology: It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industrial Applications: The compound may be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and targets depend on the specific application and context of use. In some cases, the compound may act by binding to active sites on proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the iodine substituent but shares the core structure.
5-Bromo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine: Similar structure with a bromine atom instead of iodine.
5-Chloro-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-Iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s electronic properties and its interactions with biological targets .
Properties
Molecular Formula |
C10H15IN4 |
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Molecular Weight |
318.16 g/mol |
IUPAC Name |
5-iodo-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C10H15IN4/c1-8-9(11)10(13-7-12-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 |
InChI Key |
MHKBHYCXYVDQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C)I |
Origin of Product |
United States |
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